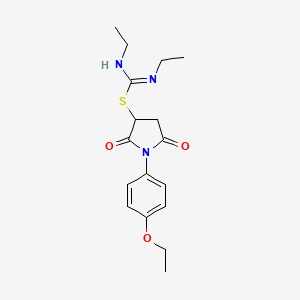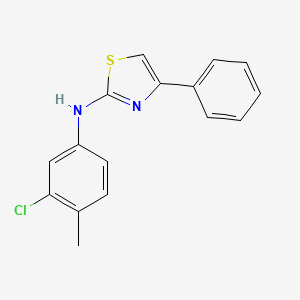![molecular formula C15H14N2O2 B11538561 N'-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11538561.png)
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide is a chemical compound with the following structural formula:
!Compound Structure)
This compound belongs to the class of Schiff base hydrazones. Schiff base hydrazones play a significant role in inorganic chemistry, readily forming stable complexes with transition metal ions. They have gained attention due to their potential as enzyme inhibitors and their pharmacological applications .
Preparation Methods
The synthetic route for N’-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide involves the condensation of 3-hydroxybenzaldehyde with 3-methylbenzohydrazide. The reaction proceeds as follows:
Condensation Reaction:
Chemical Reactions Analysis
N’-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide can undergo various reactions, including:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a ligand in coordination chemistry.
Biology: Studying metal complexes and their biological activities.
Medicine: Investigating potential enzyme inhibitors.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism by which N’-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide exerts its effects depends on its specific applications. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
While N’-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide is unique in its structure, similar compounds include other Schiff base hydrazones derived from different aldehydes and hydrazides.
Remember that this compound’s properties and applications may vary based on specific conditions and research contexts
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11-4-2-6-13(8-11)15(19)17-16-10-12-5-3-7-14(18)9-12/h2-10,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
IHARVZTYSPYJNI-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC(=CC=C2)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(diphenylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B11538489.png)
![2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11538498.png)
![4-chloro-N-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-3-(6-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538503.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11538506.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11538513.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(phenylcarbonyl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11538517.png)
![Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11538518.png)
![4-bromo-2-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11538525.png)
![Ethyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11538529.png)
![(3E)-N-(4-iodophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11538536.png)
![N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11538568.png)

